REACTION_CXSMILES
|
[PH4+].[C:2]([O:6][C:7]([C@@H:9]([N:12]1[C:16](=[O:17])[CH2:15][CH:14]([CH:18]=[O:19])[CH2:13]1)[CH2:10][CH3:11])=[O:8])([CH3:5])([CH3:4])[CH3:3].[Li]CCCC.C1C=CC([P:31](C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.C(Br)(Br)(Br)Br>C1COCC1>[C:2]([O:6][C:7]([C@@H:9]([N:12]1[C:16](=[O:17])[CH2:15][CH:14]([CH:18]=[O:19])[CH2:13]1)[CH2:10][CH3:11])=[O:8])([CH3:5])([CH3:3])[CH3:4].[PH3:31] |f:3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[PH4+]
|
Name
|
(2S)-2-(2-oxo-4-vinyl-1-pyrrolidinyl)butanoic acid 2,2dimethyl
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
ethyl ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
aldehyde
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)[C@H](CC)N1CC(CC1=O)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Li]CCCC
|
Name
|
Ph3P CBr4
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C(Br)(Br)(Br)Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)[C@H](CC)N1CC(CC1=O)C=O
|
Name
|
|
Type
|
product
|
Smiles
|
P
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |